Methyl 3-bromo-5-chloro-4-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZULQGNOBXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1550684-79-1 | |
| Record name | methyl 3-bromo-5-chloro-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 3-bromo-5-chloro-4-fluorobenzoate is an organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C9H6BrClF
Molecular Weight : 251.50 g/mol
Functional Groups : The compound features bromine (Br), chlorine (Cl), and fluorine (F) substituents, which enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of halogen atoms increases the compound's binding affinity, allowing it to modulate enzyme activity and influence cellular signaling pathways. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. In vitro studies demonstrated that it effectively reduced the viability of various cancer cell lines, inducing apoptosis in cancer cells.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes such as proteases and cytochrome P450s. This inhibition may affect drug metabolism, potentially enhancing the therapeutic efficacy of certain drugs.
Inhibition of Cytochrome P450
Research indicates that this compound can inhibit cytochrome P450 enzymes, which play a critical role in the metabolism of various drugs. This inhibition could lead to increased concentrations of certain therapeutic agents in the body, enhancing their efficacy while potentially reducing toxicity.
Anticancer Efficacy
In a series of experiments involving different cancer cell lines, this compound was found to significantly reduce cell viability across multiple types. The compound induced apoptosis through the activation of intrinsic pathways, making it a candidate for further development as an anticancer therapeutic agent.
Comparative Biological Activity Table
The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:
| Compound | Anticancer Activity | Enzyme Inhibition | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Cytochrome P450 inhibition; apoptosis induction |
| Methyl 2-bromo-5-chloro-4-fluorobenzoate | Moderate | Yes | Enzyme modulation; receptor binding |
| Methyl 4-bromo-5-chloro-2-fluorobenzoate | Limited | No | General reactivity with nucleophiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
